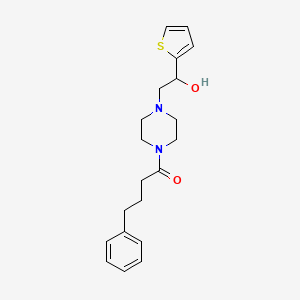
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H16ClN5O5S and its molecular weight is 449.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Metal Complex Studies
A study by Shaker (2011) explored the synthesis and examination of mixed ligand metal complexes using compounds similar to the one , like 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione. These complexes involved various metal ions and were characterized using spectroscopy and elemental analysis methods, highlighting the compound's potential in forming metal complexes and its applicability in coordination chemistry (Shaker, 2011).
Reactivity and Synthesis of Related Compounds
Yin et al. (2008) described the synthesis of 3-methylthio-substituted compounds, showcasing the reactivity of similar chemical structures. Their work involved cross-coupling reactions and subsequent transformations, demonstrating the versatility of these compounds in organic synthesis (Yin et al., 2008).
Formation of Heterocyclic Systems
Dotsenko et al. (2012) investigated the construction of penta- and hexacyclic heterocyclic systems involving similar compounds. This work underscores the utility of such compounds in developing complex heterocyclic structures, which are crucial in various areas of chemical research (Dotsenko et al., 2012).
Potential in Biosensing
A study by Pundir and Devi (2014) on xanthine, a related compound, delved into its determination using biosensing methods. This suggests potential applications of the compound in biosensor development for biological and clinical purposes (Pundir & Devi, 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves the introduction of the chlorobut-2-en-1-yl group, the nitrophenyl group, and the thioether group onto a purine scaffold. The final step involves the isomerization of the double bond to obtain the Z isomer.", "Starting Materials": [ "3-methyl-1H-purine-2,6(3H,7H)-dione", "3-chlorobut-2-en-1-ol", "4-nitrobenzaldehyde", "thioglycolic acid", "triethylamine", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "acetic anhydride", "pyridine", "N,N-dimethylformamide", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with 3-chlorobut-2-en-1-ol in the presence of triethylamine and ethyl acetate to obtain (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "4-nitrobenzaldehyde is reacted with thioglycolic acid in the presence of sodium bicarbonate and ethyl acetate to obtain 2-(4-nitrophenyl)-2-oxoethylthiol.", "The product from step 2 is reacted with (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of N,N-dimethylformamide and potassium carbonate to obtain (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione.", "The product from step 3 is isomerized to the Z isomer in the presence of palladium on carbon and acetic anhydride.", "The final product is obtained by purification using standard techniques such as column chromatography and recrystallization." ] } | |
Numéro CAS |
941965-87-3 |
Formule moléculaire |
C18H16ClN5O5S |
Poids moléculaire |
449.87 |
Nom IUPAC |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione |
InChI |
InChI=1S/C18H16ClN5O5S/c1-10(19)7-8-23-14-15(22(2)17(27)21-16(14)26)20-18(23)30-9-13(25)11-3-5-12(6-4-11)24(28)29/h3-7H,8-9H2,1-2H3,(H,21,26,27)/b10-7- |
Clé InChI |
RLTKLDZZPXDTCV-YFHOEESVSA-N |
SMILES |
CC(=CCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)

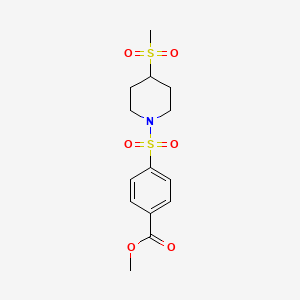
![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)
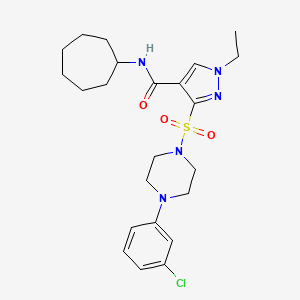
![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2827054.png)
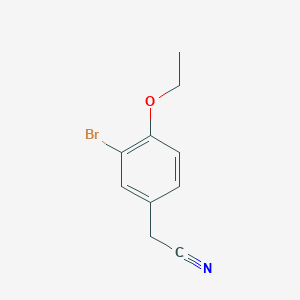
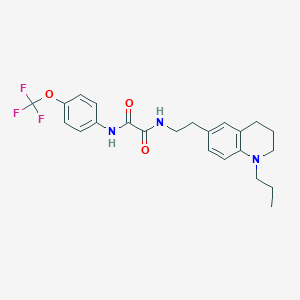
![1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide](/img/structure/B2827060.png)
![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827062.png)
![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)

